molecular formula C16H15NO2 B3143967 4-(Diphenylmethyl)-1,3-oxazolidin-2-one CAS No. 540750-25-2

4-(Diphenylmethyl)-1,3-oxazolidin-2-one

Cat. No. B3143967
CAS RN: 540750-25-2
M. Wt: 253.29 g/mol
InChI Key: QEOCTJMBYZNEJH-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its chemical formula, molecular weight, and structure. It may also include its appearance (solid, liquid, color, etc.) and any notable physical characteristics .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. It also includes understanding the compound’s chemical stability and reactivity .

Scientific Research Applications

Oxazolidinone Derivatives and Antibacterial Activity

Oxazolidinones, including compounds like 4-(Diphenylmethyl)-1,3-oxazolidin-2-one, have been recognized for their unique mechanism of protein synthesis inhibition, showing bacteriostatic activity against a range of human pathogens. Notable pathogens include methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin-resistant Streptococcus pneumoniae. Research has delved into derivatives of oxazolidinone to find new antibacterial agents with improved biological profiles. Efforts have been concentrated on enhancing potency and spectrum of activity, with several patents and experimental drugs in development aiming at tackling resistant gram-positive organisms (Diekema & Jones, 2000; Poce et al., 2008).

Synthetic Routes and Applications

In addition to antimicrobial properties, the synthetic routes for creating oxazolidinone derivatives and related compounds such as 1,2,3-triazoles have been a subject of interest. These compounds have found applications in drug discovery, material science, and bioconjugation. The Click Chemistry approach, particularly the copper-catalyzed azide-alkyne cycloaddition, has been significant for constructing diverse molecular structures, highlighting the versatility and broad applicability of these chemical frameworks in scientific research (Kaushik et al., 2019).

Advanced Material Science and Molecular Design

Research into oxazolidinone derivatives extends into material science, where their incorporation into various molecular designs and self-organizing systems has been explored for device applications. The electron-deficient nature of these compounds, along with their planar, aromatic structure, makes them suitable for use in semiconductors, sensors, and liquid crystal displays. This highlights a multidisciplinary approach to oxazolidinone applications, transcending beyond their antimicrobial properties (Segura et al., 2015).

Mechanism of Action

If the compound is biologically active, its mechanism of action describes how it affects a biological system. This could involve binding to specific receptors, inhibiting certain enzymes, or interacting with DNA .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. It includes knowing how to handle and store the compound safely, and what to do in case of an accident .

Future Directions

This involves predicting or suggesting future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new methods of synthesis .

properties

IUPAC Name

4-benzhydryl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16-17-14(11-19-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOCTJMBYZNEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diphenylmethyl)-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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